1-[2-(2-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one
Overview
Description
1-[2-(2-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one is a heterocyclic compound that contains a thiazole ring substituted with a bromophenyl group and a methyl group
Mechanism of Action
Target of Action
Thiazole derivatives have been known to exhibit diverse biological activities .
Mode of Action
Thiazole derivatives, in general, are known to interact with various biological targets leading to a range of effects such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Biochemical Pathways
It is known that thiazole derivatives can influence a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives are known to exhibit a range of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[2-(2-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one can be synthesized through a multi-step process involving the formation of the thiazole ring followed by bromination and subsequent functionalization. One common method involves the reaction of 2-bromobenzaldehyde with thiosemicarbazide to form the thiazole ring, followed by methylation and acetylation to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones, and reduction to form thioethers.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used.
Major Products
Substitution: Products include various substituted thiazoles.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include thioethers.
Coupling: Products include biaryl compounds.
Scientific Research Applications
1-[2-(2-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
2-Bromoacetophenone: Shares the bromophenyl group but lacks the thiazole ring.
4-Methylthiazole: Contains the thiazole ring but lacks the bromophenyl group.
Thiazole Derivatives: Various thiazole derivatives with different substituents have been studied for their biological activities.
Uniqueness
1-[2-(2-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one is unique due to the combination of the bromophenyl group and the thiazole ring, which imparts specific chemical and biological properties.
Properties
IUPAC Name |
1-[2-(2-bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNOS/c1-7-11(8(2)15)16-12(14-7)9-5-3-4-6-10(9)13/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLHKTKQSRMWGOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2Br)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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